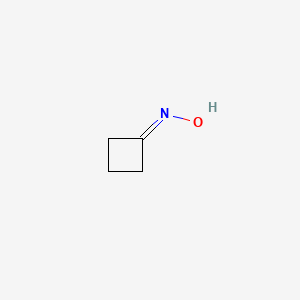

Cyclobutanone oxime

Vue d'ensemble

Description

Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . The molecular formula of Cyclobutanone oxime is C4H7NO .

Synthesis Analysis

The transition-metal-catalyzed this compound is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of this compound is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .Molecular Structure Analysis

This compound has a molecular weight of 85.104 Da . The structure of this compound is based on a four-membered cyclic ketone .Chemical Reactions Analysis

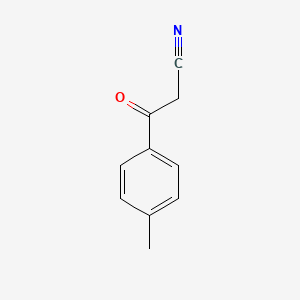

Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 173.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C .Applications De Recherche Scientifique

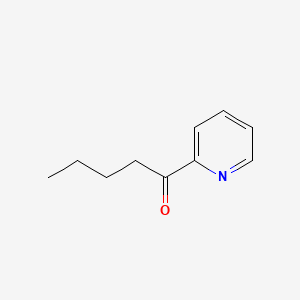

Palladium-Catalyzed Transformations Cyclobutanone oxime and its derivatives have been subject to palladium-catalyzed transformations, leading to a variety of nitriles. This process involves crucial steps including oxidative addition and beta-carbon elimination, which are influenced by the substituents on the cyclobutane ring and the type of ligand employed. These transformations provide a method for C-C bond cleavage and subsequent formation of new bonds, demonstrating the compound's utility in complex organic synthesis (Nishimura et al., 2004).

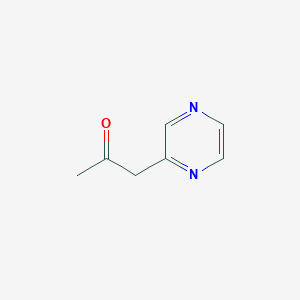

Nickel-Catalyzed Cyanoalkylation Further extending the application of this compound, nickel-catalyzed cyanoalkylation of heteroaromatic N-oxides and quinones has been explored. This method showcases the C-C bond cleavage of cyclobutanone oximes to form cyanoalkylated products. The use of a nickel source is critical for the cleavage and formation of C-C bonds, suggesting the potential involvement of radical intermediates in the transformation process (Gu et al., 2017).

Biological Activities and Natural Occurrence Cyclobutanes, including those with an oxygen atom such as oxetane-containing compounds, exhibit a wide range of biological activities. Found in nature, these compounds are produced by microorganisms, marine invertebrates, and algae, with significant presence in plants of the genus Taxus. Their potential as pharmacophores is highlighted by their antineoplastic, antiviral, and antifungal activities, among others (Vil’ et al., 2019).

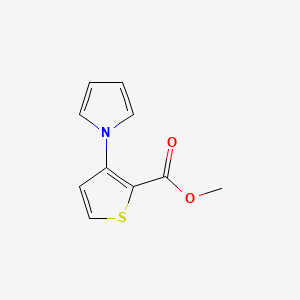

Synthetic Applications and Functionalization The versatility of this compound extends to its use in synthetic applications, where it acts as a precursor in various reactions including ring-opening, carboxylation, and alkyne insertion. These reactions enable the synthesis of complex molecules, showcasing the compound's role in expanding synthetic methodologies and achieving diverse molecular architectures. Examples include the ring-opening carboxylation of cyclic oxime esters with carbon dioxide and the alkyne insertion to form cyclohexenones, highlighting its broad utility in organic synthesis (Jiang et al., 2020); (Murakami et al., 2005).

Mécanisme D'action

Target of Action

Cyclobutanone oxime and its derivatives are pivotal core structural motifs in organic chemistry . The primary targets of this compound are the stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals .

Mode of Action

The compound interacts with its targets through an iminyl-radical-triggered C–C bond cleavage . This efficient strategy leads to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the ring-opening of cyclobutanone oximes . This process is triggered by iminyl radicals, leading to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2, affecting the cyanoalkylsulfonylation, cyanoalkylcarbonylation, and cyanoalkoxylation pathways .

Pharmacokinetics

Its reaction protocol is distinguished by mild and safe conditions This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially impacting its bioavailability

Result of Action

The result of this compound’s action is the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These radicals are formed under mild conditions, suggesting that the compound’s action could be efficient and versatile .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s reaction protocol excludes ligands, oxidants, bases, and toxic cyanide salts . It also tolerates a wide scope of cyclobutanones without compromising their efficiency and scalability . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of these factors.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclobutylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYCXDWUKJSHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338059 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2972-05-6 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

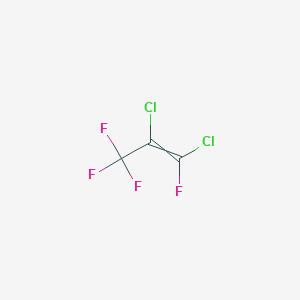

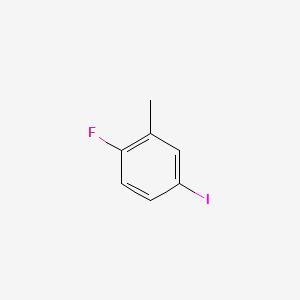

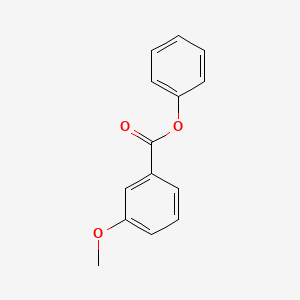

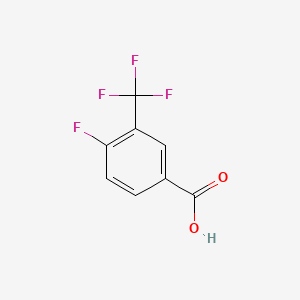

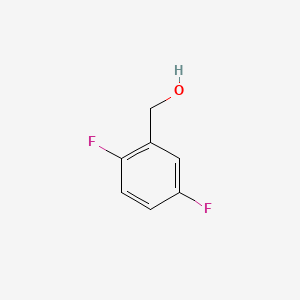

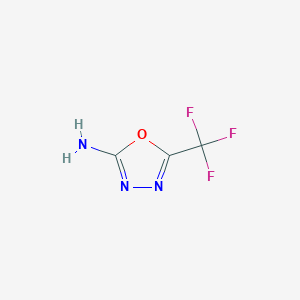

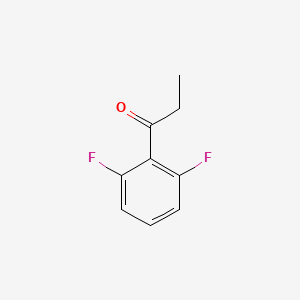

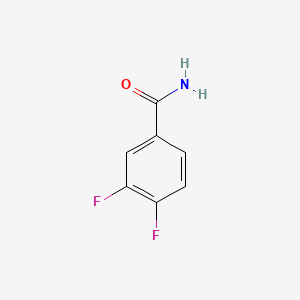

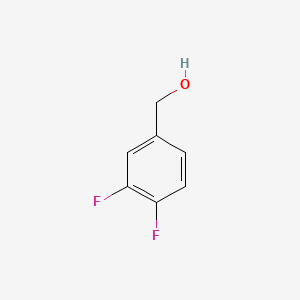

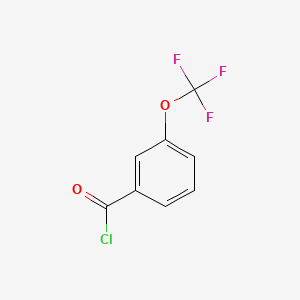

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.